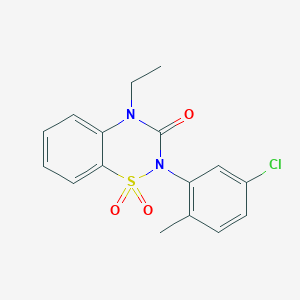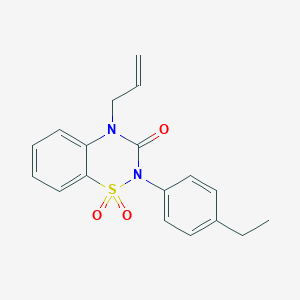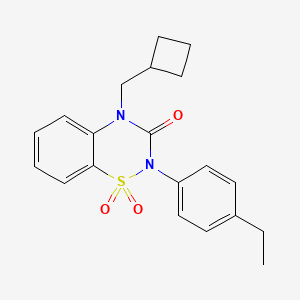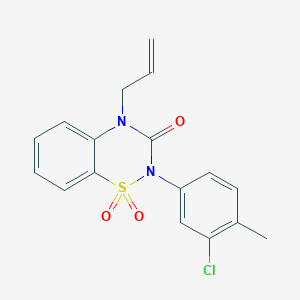![molecular formula C15H18ClF3N2O2 B6451040 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one CAS No. 2640815-04-7](/img/structure/B6451040.png)
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one is a synthetic organic compound that has attracted significant attention due to its diverse applications in chemical, biological, and medicinal research. The compound is structurally characterized by a piperidine ring attached to a pyridine moiety through an ether linkage, with an additional trifluorobutanone group attached to the piperidine ring. This compound's complex structure offers a variety of functional groups that enable unique reactivity and interactions.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one typically involves multi-step organic synthesis starting from commercially available precursors A common synthetic route includes the chlorination of a pyridine derivative followed by an etherification reaction to introduce the pyridine-oxygen-piperidine linkage
Industrial production methods: : In an industrial setting, the production of this compound might involve automated flow chemistry techniques to ensure consistent quality and yield. Scaling up the process requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize impurities.
Chemical Reactions Analysis
Types of reactions: : 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one undergoes a variety of chemical reactions including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate to yield corresponding oxidized derivatives.
Reduction: : Reduction can be performed using reducing agents like sodium borohydride, targeting specific functional groups within the molecule.
Common reagents and conditions: : Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and halide salts or other nucleophiles for substitution reactions. Reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures to ensure selective reactivity.
Major products: : Depending on the reagents and conditions used, major products can include oxidized derivatives, reduced forms of the compound, or substituted products with different functional groups introduced.
Scientific Research Applications
Chemistry: : In chemical research, this compound serves as a key intermediate for synthesizing more complex molecules due to its versatile functional groups.
Biology: : Its interactions with biological molecules make it useful in studying enzyme mechanisms and receptor bindings.
Medicine: : In medicinal chemistry, 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one is investigated for its potential as a pharmacophore in the development of new therapeutic agents targeting specific diseases.
Industry: : In an industrial context, the compound's unique properties are exploited in the development of novel materials and chemical products.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The piperidine ring provides a binding affinity to certain biological targets, while the trifluorobutanone moiety enhances the compound's stability and reactivity. These interactions often lead to inhibition or modulation of enzymatic activity or receptor signaling pathways, making it a valuable tool in both research and potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds: : Similar compounds include derivatives with variations in the pyridine or piperidine substituents, or those with different halogenations and functional group modifications.
Uniqueness: : What sets 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one apart is its specific combination of a piperidine ring linked to a chloropyridine via an ether bond and its trifluorobutanone group. This unique structure provides distinct reactivity and interaction profiles compared to other compounds with similar but not identical structures.
The fascinating interplay of its functional groups and its versatile applications in multiple scientific fields make it a compound of significant interest in ongoing research and development.
Properties
IUPAC Name |
1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O2/c16-12-9-20-6-2-13(12)23-10-11-3-7-21(8-4-11)14(22)1-5-15(17,18)19/h2,6,9,11H,1,3-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGIFQPUEWITMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6450968.png)

![tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6450978.png)
![N-methyl-N-[1-(oxane-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6450985.png)
![ethyl 5-methyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6450993.png)
![3-chloro-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6450994.png)

![4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine](/img/structure/B6451013.png)
![4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451019.png)
![1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6451025.png)
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one](/img/structure/B6451031.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6451045.png)
